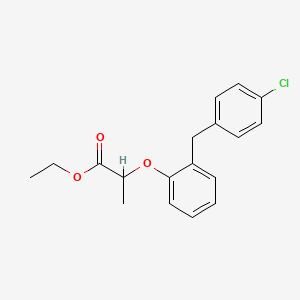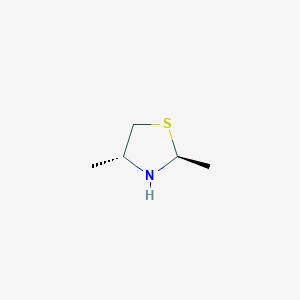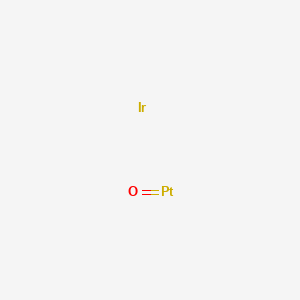
Iridiumato--oxoplatinumato (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridiumato–oxoplatinumato (1/1) is a complex compound that combines iridium and platinum in a unique molecular structureThe combination of iridium and platinum offers a range of catalytic and electronic properties that make it a subject of interest in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iridiumato–oxoplatinumato (1/1) typically involves the reaction of iridium and platinum precursors under controlled conditions. One common method includes the use of organometallic precursors of iridium and platinum, which are reacted in the presence of specific ligands and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of Iridiumato–oxoplatinumato (1/1) may involve large-scale chemical reactors and advanced purification techniques. The use of high-purity starting materials and precise control over reaction parameters are crucial to achieving consistent quality and yield. Industrial methods often incorporate continuous flow processes and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Iridiumato–oxoplatinumato (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize Iridiumato–oxoplatinumato (1/1) under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed to reduce the compound, often resulting in changes to its oxidation state and electronic properties.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo- or hydroxo-complexes, while reduction reactions can produce lower oxidation state species .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Iridiumato–oxoplatinumato (1/1) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various substrates, facilitating electron transfer and catalytic processes. In biological systems, it may interact with cellular components, leading to changes in cellular function and viability. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Iridium Oxide (IrO2): Known for its catalytic properties in electrochemical applications.
Platinum Oxide (PtO2): Widely used as a catalyst in hydrogenation reactions.
Iridium-Platinum Alloys: Used in various industrial applications due to their combined properties of durability and catalytic activity
Uniqueness: Iridiumato–oxoplatinumato (1/1) stands out due to its unique combination of iridium and platinum, which imparts distinct electronic and catalytic properties.
Properties
CAS No. |
66554-47-0 |
|---|---|
Molecular Formula |
IrOPt |
Molecular Weight |
403.30 g/mol |
IUPAC Name |
iridium;oxoplatinum |
InChI |
InChI=1S/Ir.O.Pt |
InChI Key |
DYXZHJQUDGKPDJ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

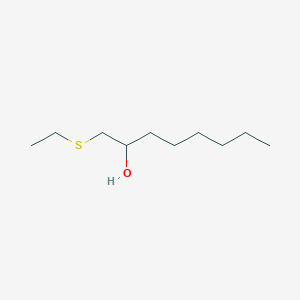
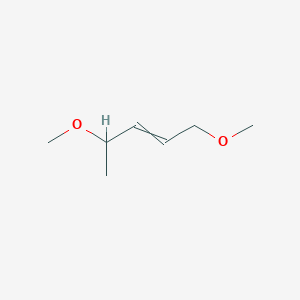
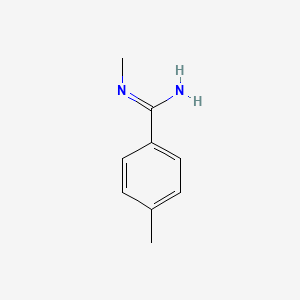
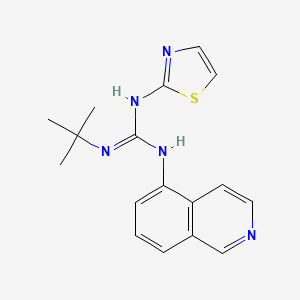
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)



